molecular formula H12O6Sn B1235041 hexahydroxidostannide(IV) CAS No. 21172-59-8

hexahydroxidostannide(IV)

Cat. No. B1235041
CAS RN: 21172-59-8
M. Wt: 226.8 g/mol
InChI Key: FWTPFGGVEKYUMZ-UHFFFAOYSA-N
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Description

Hexahydroxidostannide(2-) is a tin coordination entity.

Scientific Research Applications

1. Oxidative Stress and DNA Damage

Hexahydroxidostannide(IV) and related compounds have been implicated in studies exploring oxidative stress and DNA damage. For instance, Ivermectin, a related compound, demonstrates cytotoxic effects through mechanisms involving oxidative stress and DNA damage, as evidenced in studies on model cell lines like HeLa (Zhang et al., 2020). Similarly, Salidroside, another related compound, has been shown to protect cells from genotoxic stress induced by CL-20, a high-energy explosive material, by attenuating oxidative damage (Li et al., 2023).

2. In Vitro-In Vivo Extrapolation (IVIVE)

Hexahydroxidostannide(IV) and related substances are also relevant in the context of IVIVE. This methodology, as exemplified in the pharmacokinetic and pharmacodynamic modeling of quinidine, aids in translating results from basic research to practical treatments (Polak, 2013). The application of IVIVE is crucial in reducing the reliance on animal models in pre-clinical research.

3. Neurotoxicity and Neuropharmacology

Studies involving hexahydroxidostannide(IV) related compounds have delved into aspects of neurotoxicity and neuropharmacology. For instance, research on earthworms exposed to CL-20 (related to hexahydroxidostannide(IV)) revealed insights into reversible neurotoxic effects and their mechanisms, providing a basis for understanding neurotoxicity at the molecular level (Gong et al., 2009).

properties

CAS RN

21172-59-8

Product Name

hexahydroxidostannide(IV)

Molecular Formula

H12O6Sn

Molecular Weight

226.8 g/mol

InChI

InChI=1S/6H2O.Sn/h6*1H2;

InChI Key

FWTPFGGVEKYUMZ-UHFFFAOYSA-N

SMILES

O.O.O.O.O.O.[Sn]

Canonical SMILES

O.O.O.O.O.O.[Sn]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.